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Compound of Interest

Compound Name: 2-Phenylethanol-d4

Cat. No.: B564626

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Phenylethanol-d4, a
deuterated analog of 2-phenylethanol. This document details its identification, chemical and
physical properties, synthesis methodologies, and applications, with a focus on its use in
research and development. Safety and handling procedures are also outlined to ensure its
proper use in a laboratory setting.

Compound Identification and Properties

2-Phenylethanol-d4 is a stable isotope-labeled version of 2-phenylethanol, where four
hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic
substitution makes it a valuable tool in various analytical and research applications, particularly
as an internal standard.[1]

Chemical Identifiers

Identifier Value
CAS Number 107473-33-6[1]
Molecular Formula CsHesD4O[2]

Phenylethyl alcohol-d4, Phenethyl alcohol-d4,
Synonyms .
Benzyl carbinol-d4[1]
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Physical and Chemical Properties

Quantitative data for 2-Phenylethanol-d4 is not extensively available; however, the properties
of its non-deuterated counterpart, 2-phenylethanol, provide a close approximation.

Property Value (for 2-Phenylethanol)
Molecular Weight 126.19 g/mol (for d4)[2]
Appearance Colorless liquid[1]

Odor Pleasant floral, rose-like[1]
Melting Point -27 °C

Boiling Point 219-221 °C

Density 1.020 g/mL at 20 °C

Solubilit Slightly soluble in water; miscible with most
olubili
Y organic solvents[3]

Synthesis and Manufacturing

While specific, detailed commercial synthesis protocols for 2-Phenylethanol-d4 are
proprietary, its preparation can be achieved through established synthetic organic chemistry
methods. The general approach involves the use of deuterated starting materials in synthetic
routes commonly employed for the non-deuterated analog.

Synthetic Pathways

One common method for synthesizing 2-phenylethanol is the Grignard reaction. To produce the
d4 analog, deuterated reagents would be utilized. A potential synthetic workflow is outlined
below.
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Caption: Grignard synthesis pathway for 2-Phenylethanol-d4.

Another potential route is the reduction of a deuterated precursor, such as ethyl phenylacetate-
d4, using a suitable reducing agent like lithium aluminum deuteride.

Spectroscopic Data and Characterization

The primary methods for characterizing 2-Phenylethanol-d4 and confirming its isotopic purity
are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared
(IR) Spectroscopy.

NMR Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to be simplified compared to the non-
deuterated compound due to the absence of signals from the deuterated positions. The
spectrum would primarily show signals corresponding to the aromatic protons of the phenyl
group.

e 13C NMR: The carbon-13 NMR spectrum will show peaks for all eight carbon atoms. The
signals for the carbons bonded to deuterium may appear as multiplets due to C-D coupling
and may have slightly different chemical shifts compared to the non-deuterated analog.

e 2H NMR: Deuterium NMR would show a signal corresponding to the deuterated positions on
the ethyl chain, confirming the location of isotopic labeling.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and isotopic
enrichment of 2-Phenylethanol-d4. The molecular ion peak (M+) would be observed at m/z
126.19, which is 4 mass units higher than that of the non-deuterated compound (m/z 122.17).
The fragmentation pattern would also be altered due to the presence of deuterium atoms.

Infrared Spectroscopy

The IR spectrum of 2-Phenylethanol-d4 will exhibit characteristic absorptions for the O-H and
C-H (aromatic) stretching vibrations. The most significant difference from the non-deuterated
compound will be the presence of C-D stretching bands, which appear at a lower frequency
(around 2100-2250 cm~1) than C-H stretching bands.

Applications in Research and Development

The primary application of 2-Phenylethanol-d4 is as an internal standard in quantitative
analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid
Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for accurate quantification of
the non-deuterated analog in complex matrices by correcting for variations in sample
preparation and instrument response.
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Caption: Workflow for quantitative analysis using 2-Phenylethanol-d4.

Safety and Handling

While deuterated compounds are not radioactive, they should be handled with the same care
as their non-deuterated counterparts.[4] It is crucial to consult the Safety Data Sheet (SDS) for
the specific compound before use.

General Precautions

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses, a lab coat, and chemical-resistant gloves.[4]

» Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially
when handling volatile compounds.[4]

e Hygroscopicity: Many deuterated compounds are hygroscopic. To prevent isotopic dilution
from atmospheric moisture, handle under an inert atmosphere (e.g., nitrogen or argon) and
store in a desiccator.[5]
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Storage and Disposal

o Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Keep containers tightly sealed.

» Disposal: Dispose of as hazardous chemical waste in accordance with institutional, local,
and national regulations.[4]

Conclusion

2-Phenylethanol-d4 is a valuable tool for researchers and scientists, particularly in the field of
analytical chemistry. Its well-defined chemical properties and its utility as an internal standard
make it indispensable for the accurate quantification of 2-phenylethanol in various matrices.
Proper understanding of its synthesis, characterization, and safe handling is essential for its
effective and safe use in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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